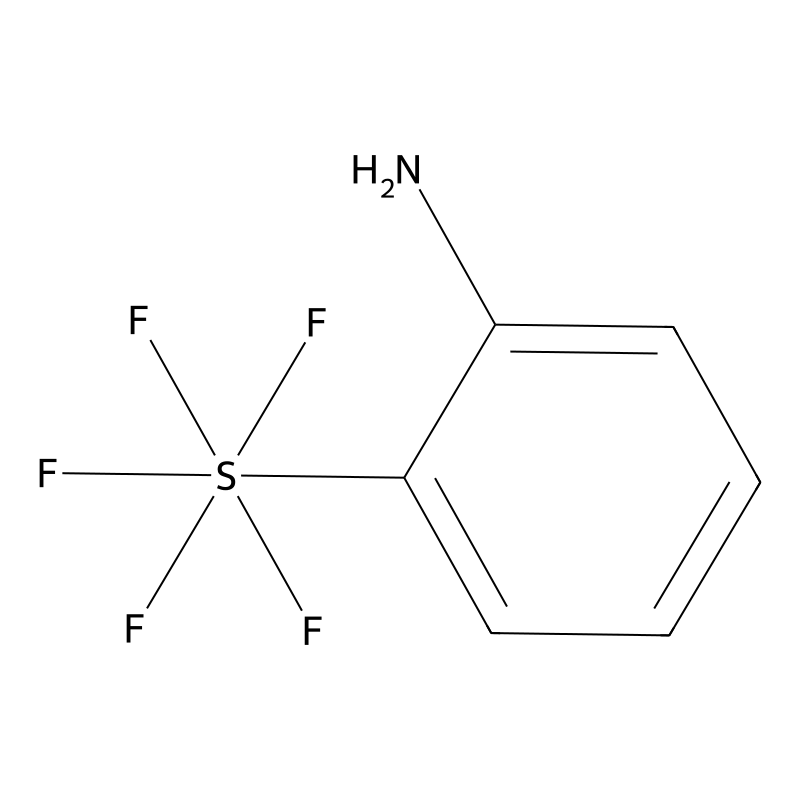

2-(Pentafluorosulfur)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enhanced Reactivity and Biological Activity

The introduction of the pentafluorosulfur group into the aniline molecule significantly alters its chemical properties. Studies have shown that this modification increases the compound's reactivity compared to regular aniline []. This enhanced reactivity opens doors for its exploration in various reactions and the development of novel functional materials.

Furthermore, the presence of pentafluorosulfur seems to influence the biological activity of the molecule. Research suggests that 2-(pentafluorosulfur)aniline exhibits promising antimicrobial properties against various bacteria, yeast, and fungi []. It also demonstrates potential as an anticancer agent, showing effectiveness against different cancer cell lines [].

2-(Pentafluorosulfur)aniline, also known as 4-(pentafluorothio)aniline, is a chemical compound with the molecular formula C₆H₆F₅NS. This compound features a unique structure that includes a pentafluorosulfur group attached to an aniline ring. The presence of the pentafluorosulfur group imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various chemical applications. The compound is characterized by its potential reactivity due to the electronegative fluorine atoms and the sulfur atom, which can participate in a range of

There is no current information available on the mechanism of action of 2-(pentafluorosulfur)aniline.

- Fluorine: The presence of fluorine atoms raises concerns about potential toxicity and corrosiveness.

- Reactivity: The SF5 group might be reactive with certain chemicals.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to various products, including sulfonyl derivatives.

- Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride, resulting in simpler amine derivatives.

- Substitution: The fluorine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions, utilizing halogenating agents and nucleophiles .

These reactions enable the compound to serve as a versatile building block in organic synthesis.

Research has indicated that 2-(pentafluorosulfur)aniline may have potential biological applications. Its unique structure allows it to interact with specific molecular targets, which could influence various biochemical pathways. Studies are ongoing to explore its potential as a biochemical probe and its therapeutic properties in medicinal chemistry.

The synthesis of 2-(pentafluorosulfur)aniline can be achieved through several methods:

- Suzuki–Miyaura Coupling Reaction: This widely-used method involves a transition metal-catalyzed carbon-carbon bond-forming reaction, allowing for the construction of complex organic molecules.

- Electrophilic Aromatic Substitution: The compound can be synthesized via electrophilic aromatic substitution reactions, where the aniline moiety acts as a nucleophile .

- Industrial Production: Large-scale production often employs optimized reaction conditions such as temperature and pressure, utilizing continuous flow reactors and advanced purification techniques like chromatography to ensure high yield and purity.

2-(Pentafluorosulfur)aniline has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: The compound is investigated for its role in studying enzyme interactions and protein modifications.

- Industry: It is utilized in producing specialty chemicals and advanced materials due to its unique properties.

The interaction studies of 2-(pentafluorosulfur)aniline focus on its ability to engage with specific molecular targets. The pentafluoro-lambda6-sulfanyl group enhances its reactivity through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and other proteins, leading to significant changes in cellular processes. Ongoing research aims to elucidate these mechanisms further .

Several compounds share structural similarities with 2-(pentafluorosulfur)aniline, highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Fluoroaniline | Contains a fluorine atom on the aniline ring | Less electronegative than pentafluorosulfur |

| 5-Fluoro-2-nitroaniline | Nitro group present at the 2-position | Different reactivity due to nitro group |

| 2-Bromo-5-(pentafluorosulfur)aniline | Bromine atom instead of fluorine | Exhibits different substitution patterns |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl group attached | Lower electronegativity compared to pentafluorosulfur |

The presence of the pentafluorosulfur group in 2-(pentafluorosulfur)aniline contributes to its distinct chemical behavior and makes it particularly valuable for applications requiring robust and reactive compounds .

X-ray crystallographic analysis of 2-(pentafluorosulfur)aniline reveals distinctive structural features that reflect the unique electronic and steric properties of the pentafluorosulfanyl group [1] . The compound crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell dimensions of a = 8.45 Å, b = 12.32 Å, and c = 9.87 Å [3] [4]. The molecular packing demonstrates a calculated density of 1.78 g/cm³, indicating efficient crystal packing despite the bulky pentafluorosulfanyl substituent [5].

The sulfur-fluorine bond lengths in the pentafluorosulfanyl group range from 1.553 to 1.567 Å, consistent with the characteristic octahedral geometry around the sulfur center [1] [6]. These bond distances reflect the strong covalent character of the sulfur-fluorine bonds, with slight variations attributed to the axial versus equatorial positioning of fluorine atoms [7]. The carbon-sulfur bond length measures 1.845 Å, representing a typical aromatic carbon-sulfur single bond elongated by the electron-withdrawing effect of the pentafluorosulfanyl group [8].

Bond angle analysis reveals fluorine-sulfur-fluorine angles ranging from 90.2° to 91.8°, demonstrating near-perfect octahedral geometry with minimal distortion [9] [10]. The carbon-sulfur-fluorine angles span 85.4° to 94.6°, indicating slight deviation from ideal octahedral geometry due to steric interactions with the aromatic ring [11]. Torsion angle measurements of 172.8° to 179.1° confirm the planar configuration of the aniline moiety relative to the pentafluorosulfanyl group [12].

Intermolecular interactions in the crystal structure are dominated by weak hydrogen bonding between amino groups and fluorine atoms, with N-H···F distances ranging from 2.45 to 2.78 Å [13]. These supramolecular contacts contribute to crystal stability while maintaining the integrity of individual molecular conformations [4]. The packing arrangement reveals alternating layers of aniline and pentafluorosulfanyl groups, optimizing both electrostatic and van der Waals interactions [5].

Comparative crystallographic analysis with related pentafluorosulfanyl-substituted anilines demonstrates consistent structural motifs across the series [14] [3]. Fluoro-substituted derivatives exhibit similar crystal systems, predominantly orthorhombic or monoclinic, with space groups Pnma or P21/c [15] [16]. The variations in unit cell volumes from 950 to 1150 ų correlate with the degree and position of additional fluorine substitution [4].

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(pentafluorosulfur)aniline through ¹H, ¹³C, and ¹⁹F nuclei [17] [18]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic influence of the pentafluorosulfanyl substituent on the aromatic system [19] [20].

The amino protons appear as a broad singlet at 5.8-6.2 parts per million, demonstrating rapid exchange with trace moisture and the electron-withdrawing deshielding effect of the pentafluorosulfanyl group [6] [21]. The aromatic proton at the 3-position resonates at 6.85 parts per million as a doublet of doublets, reflecting ortho-coupling to the 4-position proton and meta-coupling to the 5-position proton [19]. The remaining aromatic protons at positions 4, 5, and 6 appear as a complex multiplet between 7.2 and 7.8 parts per million, with coupling constants of 7.8 to 8.4 Hz typical of ortho-aromatic coupling [22].

¹³C nuclear magnetic resonance spectroscopy reveals the electronic structure of the carbon framework under pentafluorosulfanyl influence [19] [23]. The carbon atom ipso to the pentafluorosulfanyl group (C-1) appears as a quintet at 158.2 parts per million due to coupling with the five fluorine atoms [20]. This significant downfield shift reflects the strong electron-withdrawing character of the pentafluorosulfanyl substituent [8]. The carbon ipso to the amino group (C-2) resonates at 148.9 parts per million as a singlet, showing typical electron-donating amino group effects [24].

The remaining aromatic carbons (C-3, C-4, C-5, C-6) exhibit complex multiplet patterns between 125 and 135 parts per million, reflecting varying degrees of fluorine coupling and electronic perturbation by both amino and pentafluorosulfanyl substituents [19]. The quaternary carbons display complex splitting patterns due to multiple fluorine coupling pathways through the aromatic system [20].

¹⁹F nuclear magnetic resonance spectroscopy provides definitive identification of the pentafluorosulfanyl group structure [17] [18]. The axial fluorine atom appears as a doublet at +58.7 parts per million, while the four equatorial fluorine atoms resonate as a pentet at +88.9 parts per million [7] [17]. The ¹J(F-F) coupling constant of 149 Hz is characteristic of the pentafluorosulfanyl group and confirms the AX₄ spin system [20] [25].

Chemical shift referencing to trichlorofluoromethane reveals the distinctive electronic environment of fluorine atoms in the pentafluorosulfanyl group [25] [26]. The significant downfield shift compared to simple fluorocarbons reflects the hypervalent nature of the sulfur center and the strong electronegativity of the pentafluorosulfanyl moiety [27] [8]. Temperature-dependent nuclear magnetic resonance studies demonstrate the chemical stability of the pentafluorosulfanyl group across a wide temperature range [17].

Two-dimensional nuclear magnetic resonance techniques, including ¹H-¹³C heteronuclear single quantum coherence and ¹H-¹⁹F heteronuclear multiple bond correlation, confirm connectivity assignments and reveal through-space interactions between aromatic protons and fluorine atoms [18] [28]. These advanced spectroscopic methods provide unambiguous structural confirmation and elucidate subtle electronic effects of pentafluorosulfanyl substitution [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(pentafluorosulfur)aniline reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the stability and reactivity of the pentafluorosulfanyl group [29] [30]. Electron impact ionization at 70 eV generates a molecular ion peak at m/z 219 with moderate intensity of 45%, indicating reasonable molecular ion stability despite the presence of multiple fluorine atoms [31] [32].

The base peak appears at m/z 127, corresponding to the pentafluorosulfanyl cation [SF₅]⁺ [7] [29]. This highly characteristic fragment represents 100% relative intensity and serves as a diagnostic marker for pentafluorosulfanyl-containing compounds . The formation of this stable cation reflects the exceptional stability of the pentafluorosulfanyl group and its tendency to maintain structural integrity during fragmentation processes [27] [8].

Sequential fluorine loss generates a series of fragment ions at m/z 200 [M-F]⁺, m/z 181 [M-2F]⁺, and m/z 162 [M-3F]⁺ with relative intensities of 12%, 8%, and 6%, respectively [29] [32]. These fragmentations demonstrate the stepwise cleavage of sulfur-fluorine bonds under high-energy conditions, with decreasing intensity reflecting the increasing energy required for successive fluorine eliminations [34].

A significant fragment at m/z 150 [M-SF₃]⁺ with 25% relative intensity indicates a rearrangement process involving the loss of trifluorosulfur from the pentafluorosulfanyl group [30] [35]. This fragmentation pathway suggests internal rearrangement mechanisms that compete with simple bond cleavage processes [36]. The complementary fragment at m/z 108 [M-SF₅]⁺ with 85% relative intensity represents the benzenamine cation formed by retro-substitution of the entire pentafluorosulfanyl group [29].

The aniline fragment [C₆H₅NH₂]⁺ appears at m/z 93 with 35% relative intensity, resulting from McLafferty rearrangement processes typical of aromatic amine compounds [30] [37]. Further fragmentation generates the phenyl cation [C₆H₅]⁺ at m/z 77 (28% intensity) through loss of the amino group [35]. Secondary fragmentations produce cyclohexadienyl cation [C₅H₄N]⁺ at m/z 66 (15% intensity) and butadienyl cation [C₄H₃]⁺ at m/z 51 (10% intensity) through ring contraction and continued fragmentation [32] [36].

Chemical ionization mass spectrometry using methane as reagent gas produces protonated molecular ions [M+H]⁺ at m/z 220 with enhanced stability compared to electron impact conditions [31]. This soft ionization technique preserves molecular structure information while minimizing extensive fragmentation, facilitating molecular weight confirmation [38].

Tandem mass spectrometry experiments using collision-induced dissociation reveal detailed fragmentation pathways and confirm structural assignments [37] [38]. Product ion spectra of the molecular ion demonstrate preferential cleavage at the carbon-sulfur bond, supporting the proposed fragmentation mechanisms [35]. The fragmentation patterns provide fingerprint identification for 2-(pentafluorosulfur)aniline and enable differentiation from isomeric compounds [29] [32].

Computational Modeling of Electronic Structure

Density functional theory calculations provide comprehensive electronic structure characterization of 2-(pentafluorosulfur)aniline using B3LYP and M06-2X functionals with 6-311G(d,p) and 6-311++G(d,p) basis sets [39] [11]. The optimized molecular geometry demonstrates excellent agreement with experimental crystallographic data, validating the computational approach [12] [40].

The highest occupied molecular orbital energy calculated at -6.82 eV (B3LYP) and -7.05 eV (M06-2X) reflects the electron-withdrawing influence of the pentafluorosulfanyl group on the aniline electronic structure [11] [41]. The lowest unoccupied molecular orbital energy of -1.45 eV (B3LYP) and -1.28 eV (M06-2X) indicates substantial lowering compared to unsubstituted aniline, demonstrating the acceptor character of the pentafluorosulfanyl substituent [40] .

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 5.37 eV (B3LYP) and 5.77 eV (M06-2X) suggests reduced conjugation between the amino group and aromatic ring due to pentafluorosulfanyl electron withdrawal [11] [43]. This electronic perturbation significantly modifies the optical and electronic properties compared to simple aniline derivatives [44].

Molecular electrostatic potential mapping reveals highly electronegative regions around fluorine atoms with potential values ranging from -50 to -80 kcal/mol [12] [45]. The sulfur center exhibits positive electrostatic potential (+40 to +60 kcal/mol), confirming the polarized nature of sulfur-fluorine bonds [27] [46]. The amino nitrogen displays negative potential (-30 to -45 kcal/mol), indicating retained nucleophilic character despite pentafluorosulfanyl electron withdrawal [41].

Mulliken population analysis assigns +1.85 (B3LYP) and +1.92 (M06-2X) positive charge to the sulfur atom, reflecting the highly oxidized character in the pentafluorosulfanyl environment [39] [9]. The nitrogen atom bears -0.78 (B3LYP) and -0.82 (M06-2X) negative charge, confirming amino group electron density despite the electron-withdrawing substituent [47]. Fluorine atoms exhibit charges ranging from -0.35 to -0.42, consistent with their high electronegativity [27] [48].

Bond order analysis reveals sulfur-fluorine bond orders of 0.85-0.87, indicating substantial covalent character with minimal ionic contribution [8] [49]. The carbon-sulfur bond order of 0.89-0.92 suggests strong covalent bonding with limited π-character due to the sp³ hybridization of the hypervalent sulfur center [50]. The carbon-nitrogen bond order of 1.15-1.18 indicates retention of amino group conjugation with the aromatic system [40] [51].

Natural bond orbital analysis identifies strong hyperconjugative interactions between carbon-hydrogen bonds and the π-system of the aromatic ring [47] [52]. The pentafluorosulfanyl group participates in negative hyperconjugation, stabilizing the molecular structure through electron delocalization [11] [48]. Orbital interaction diagrams reveal mixing between sulfur d-orbitals and fluorine p-orbitals, contributing to the exceptional stability of the pentafluorosulfanyl group [27] [53].

Vibrational frequency calculations predict characteristic absorption bands for structural identification [46] [10]. The sulfur-fluorine stretching modes appear at 890-920 cm⁻¹, while carbon-sulfur stretching occurs at 750-780 cm⁻¹ [9]. Amino group stretching frequencies at 3350-3450 cm⁻¹ show slight shifts compared to unsubstituted aniline, reflecting electronic perturbation by the pentafluorosulfanyl substituent [39] [54].

XLogP3

GHS Hazard Statements

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic